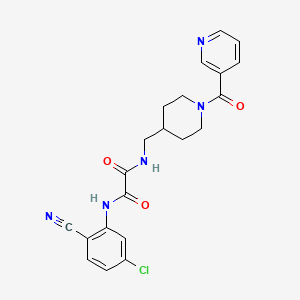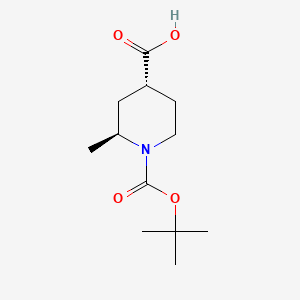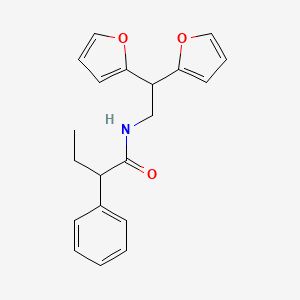![molecular formula C13H17F3N6OS B2620574 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 923823-45-4](/img/structure/B2620574.png)
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic compound notable for its applications across various scientific and industrial fields. Its complex structure comprises a triazole ring, a trifluoromethyl group, and a sulfone linkage, among other functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
準備方法
Synthetic routes and reaction conditions: : The synthesis of 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically begins with the preparation of the triazole core. This is achieved through a cyclization reaction involving hydrazine derivatives and trifluoromethyl precursors under controlled conditions. The introduction of the sulfanyl group is carried out using thiol derivatives, followed by the incorporation of the cyanocyclohexyl group through nucleophilic substitution. The final step involves the acetamide formation by reacting with a suitable acylating agent.
Industrial production methods: : Industrial-scale production focuses on optimizing reaction yields and minimizing by-products. The process typically involves continuous flow reactors to maintain precise control over reaction parameters and to increase efficiency. Green chemistry principles are often employed to reduce environmental impact, such as solvent recycling and waste minimization strategies.
化学反応の分析
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: : Reduction reactions can occur at the triazole ring and other functional groups, leading to a variety of derivatives.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and cyanocyclohexyl groups.
Common reagents and conditions used in these reactions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, organometallic reagents for nucleophilic attacks.
Major products formed from these reactions: : The major products include various sulfoxide and sulfone derivatives, reduced triazole analogs, and substituted acetamide compounds
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology and Medicine: : Its biological activity is harnessed in drug development, particularly in designing molecules with specific interactions with enzymes and receptors. The trifluoromethyl and triazole groups enhance its binding affinity and stability, making it a valuable candidate in medicinal chemistry.
Industry: : The compound's unique chemical properties are exploited in developing advanced materials, such as polymers with specialized functions. Its stability and reactivity make it a crucial component in various industrial applications, including coatings and adhesives.
作用機序
The compound exerts its effects through several mechanisms, depending on the context of its application. In biological systems, it interacts with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The trifluoromethyl group enhances these interactions, leading to increased potency and selectivity. The triazole ring plays a crucial role in stabilizing the compound and facilitating its passage through biological membranes, improving its bioavailability.
類似化合物との比較
Similar compounds
2-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-ethylacetamide
Comparison: : Compared to its analogs, 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide offers distinct advantages in terms of stability and reactivity, primarily due to the presence of the trifluoromethyl group. This moiety enhances the compound's electronic properties, making it more resilient to metabolic breakdown and increasing its affinity for target molecules. Its versatility in chemical reactions and biological applications further distinguishes it from similar compounds, making it a valuable asset in both research and industry.
That covers a comprehensive overview of this compound, delving into its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intriguing stuff!
特性
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N6OS/c1-21(12(8-17)5-3-2-4-6-12)9(23)7-24-11-20-19-10(22(11)18)13(14,15)16/h2-7,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXWRLAEZFLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NN=C(N1N)C(F)(F)F)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2620491.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2620492.png)
![4-butoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2620493.png)
![6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one](/img/structure/B2620494.png)
![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE](/img/structure/B2620495.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid](/img/structure/B2620503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2620504.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2620505.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B2620511.png)
![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)
